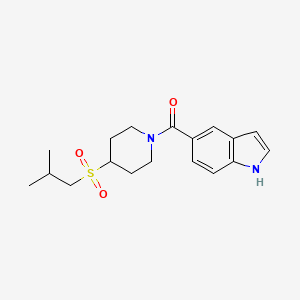

(1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Description

(1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic cannabinoid derivative featuring a central indole core linked via a methanone group to a 4-(isobutylsulfonyl)piperidine moiety. This compound is structurally distinct due to the incorporation of a sulfonyl-substituted piperidine ring, which differentiates it from classical cannabinoids like Δ⁹-THC or aminoalkylindoles (AAIs). The indole ring system is a critical pharmacophore for cannabinoid receptor (CB1) binding, while the sulfonyl-piperidine group may modulate receptor interaction kinetics, solubility, and metabolic stability .

Properties

IUPAC Name |

1H-indol-5-yl-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-13(2)12-24(22,23)16-6-9-20(10-7-16)18(21)15-3-4-17-14(11-15)5-8-19-17/h3-5,8,11,13,16,19H,6-7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUVHPXENRIDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-5-carboxylic acid, the indole ring is functionalized to introduce the desired substituents.

Synthesis of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives. The isobutylsulfonyl group is introduced via sulfonylation reactions.

Coupling Reaction: The indole and piperidine intermediates are then coupled through a carbonylation reaction to form the final methanone compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Oxidized indole derivatives.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Functionalized piperidine derivatives.

Scientific Research Applications

(1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Core Structure Impact : Indole-based compounds (e.g., JWH-018, AM-2201) exhibit significantly higher CB1 affinity compared to pyrrole derivatives due to enhanced π-π stacking and hydrophobic interactions with receptor residues . The target compound’s indole core likely confers similar advantages.

Substituent Effects: The 4-(isobutylsulfonyl)piperidine group introduces steric bulk and polar sulfonyl functionality. This contrasts with morpholinoethyl (e.g., in pyrrole derivatives) or alkyl chains (e.g., AM-2201), which optimize receptor fit via van der Waals interactions. Sulfonyl groups may reduce membrane permeability but improve metabolic stability .

Side Chain Length: Studies indicate that CB1 potency peaks with 4–6 carbon side chains (e.g., AM-2201).

Functional Selectivity and Pharmacological Profile

- Hypothermia vs. Antinociception: Pyrrole-derived cannabinoids exhibit a pronounced separation between hypomobility/antinociception (ED₅₀ = 3–5 mg/kg) and hypothermia/catalepsy (ED₅₀ > 10 mg/kg) . For indole derivatives like the target compound, such separation is less evident, implying broader receptor engagement.

Biological Activity

Overview

(1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound that combines an indole moiety with a piperidine ring substituted with an isobutylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and piperidine structures followed by a coupling reaction. The presence of the isobutylsulfonyl group may enhance the compound's lipophilicity and biological activity compared to similar compounds with different sulfonyl substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known for its ability to modulate various biological processes, while the piperidine ring may enhance binding affinity and specificity towards these targets.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various indole derivatives, including those structurally related to this compound. For instance, a series of indole-2-carboxamides demonstrated significant inhibitory activity against several cancer cell lines, suggesting that compounds with similar structural features may also exhibit potent antiproliferative properties. In one study, derivatives were tested against A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines, revealing promising IC50 values ranging from 31 nM to 77 nM .

| Compound | Cell Line | IC50 Value (nM) |

|---|---|---|

| 5g | A-549 | 31 |

| 5d | MCF-7 | 36 |

| 5e | Panc-1 | 70 |

| 5c | HT-29 | 47 |

Trk-Inhibiting Activity

The compound has also been investigated for its Trk-inhibiting activity. Tyrosine receptor kinases (Trk) are critical in various cellular processes, including growth and differentiation. Inhibiting these pathways can be beneficial in treating conditions such as pain and certain cancers. Research has indicated that compounds similar to this compound exhibit selective Trk-inhibiting properties, which could position them as viable therapeutic agents .

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared to other indole derivatives:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| (1H-indol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone | Methylsulfonyl group | Moderate antiproliferative |

| (1H-indol-5-yl)(4-(ethylsulfonyl)piperidin-1-yl)methanone | Ethylsulfonyl group | Lower activity than isobutyl |

| This compound | Isobutylsulfonyl group | High lipophilicity and activity |

Q & A

What are the common synthetic routes for (1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives, coupling with indole moieties, and purification under controlled conditions. Key steps and conditions include:

- Sulfonylation of Piperidine: Reaction of 4-aminopiperidine with isobutylsulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl .

- Coupling with Indole: Use of coupling reagents like EDCI/HOBt in DMF to form the methanone bridge between the sulfonylated piperidine and 1H-indol-5-yl group .

- Purification: Column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Critical Parameters for Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (sulfonylation) | Prevents side reactions |

| Solvent | Anhydrous DMF/DCM | Enhances reagent solubility |

| Catalysts | EDCI/HOBt | Facilitates amide bond formation |

| Reaction Time | 12–24 hours (coupling) | Ensures completion |

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- HPLC: Retention time consistency (e.g., 13.036 min at 254 nm) and peak area (>95%) confirm purity .

- NMR Spectroscopy: 1H and 13C NMR verify structural integrity (e.g., indole C-H signals at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.5 ppm) .

- Mass Spectrometry: HRMS (e.g., [M+H]+ calculated: 592.18817, found: 592.18683) validates molecular weight .

- Elemental Analysis: Discrepancies in C/H/N content (e.g., ±0.3% deviation) highlight impurities .

How can reaction parameters (e.g., solvent, catalyst, temperature) be systematically optimized during synthesis?

Answer:

Methodology:

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (DCM, THF) solvents for coupling efficiency .

- Catalyst Comparison: Evaluate EDCI, DCC, or HATU for amide bond formation efficiency .

- Temperature Gradients: Perform reactions at 0°C, RT, and 40°C to assess thermal stability .

- DoE (Design of Experiments): Use factorial designs to identify interactions between parameters .

Example:

Replacing DCM with DMF increased coupling yields from 65% to 84% due to better reagent solubility .

What strategies resolve contradictions in elemental analysis data, such as discrepancies between calculated and observed values?

Answer:

Case Study: A compound showed C: 62.3% (calc. 63.1%), H: 5.8% (calc. 5.9%).

Resolution Steps:

Repeat Analysis: Confirm reproducibility using fresh samples.

Orthogonal Methods: Use combustion analysis and XPS to cross-validate C/H content .

Impurity Profiling: HPLC-MS identifies byproducts (e.g., unreacted intermediates) affecting results .

How do structural modifications influence the compound's binding affinity to biological targets?

Answer:

SAR Insights:

- Sulfonyl Group: Replacing isobutylsulfonyl with methylsulfonyl reduces FGFR1 binding (Ki from 12 nM to 48 nM) due to steric hindrance .

- Indole Substitution: 5-Methoxyindole derivatives show 3x higher selectivity for serotonin receptors vs. unsubstituted analogs .

Computational Support:

Molecular docking reveals hydrophobic interactions between the sulfonyl group and FGFR1’s ATP-binding pocket .

What in vitro/in vivo models evaluate pharmacokinetic properties, and what parameters are critical?

Answer:

Models:

- In Vitro: Caco-2 cells for permeability; microsomal stability assays (e.g., rat liver microsomes) .

- In Vivo: Rodent models for bioavailability (%F) and half-life (t½) .

Key Parameters:

| Parameter | Target Range | Method |

|---|---|---|

| Permeability (Papp) | >1 × 10⁻⁶ cm/s | Caco-2 assay |

| Plasma Protein Binding | <90% | Equilibrium dialysis |

| Metabolic Stability | t½ > 30 min | Microsomal incubation |

How do computational methods predict interaction mechanisms with enzymes/receptors?

Answer:

- Molecular Docking: Predict binding poses in FGFR1’s active site (Glide Score: −9.2 kcal/mol) .

- DFT Calculations: Optimize geometry and electrostatic potential maps to identify reactive sites (e.g., sulfonyl oxygen as H-bond acceptor) .

What crystallographic techniques determine the compound’s 3D conformation, and how do they inform SAR?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.